molecular formula C15H13N3O2 B13719654 1-Benzyl-5-aminoindazolyl-3-carboxylic acid

1-Benzyl-5-aminoindazolyl-3-carboxylic acid

Cat. No.: B13719654
M. Wt: 267.28 g/mol
InChI Key: NMNDHMKRTXANEK-UHFFFAOYSA-N
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Description

1-Benzyl-5-aminoindazolyl-3-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a benzyl group at position 1, an amino group at position 5, and a carboxylic acid moiety at position 2. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

5-amino-1-benzylindazole-3-carboxylic acid

InChI

InChI=1S/C15H13N3O2/c16-11-6-7-13-12(8-11)14(15(19)20)17-18(13)9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,19,20)

InChI Key

NMNDHMKRTXANEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid typically involves:

  • Construction of the indazole core with appropriate substitution.
  • Introduction of the benzyl group at the N-1 position.
  • Installation of the amino group at the 5-position.
  • Carboxylation at the 3-position.

The synthetic routes generally use amide bond formation followed by cyclization to form the indazole ring, with subsequent functional group modifications.

Amide Formation and Cyclization Using HBTU-Promoted One-Pot Methodology

A highly efficient and mild method involves the use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to promote amide bond formation followed by cyclization to form benzimidazole or indazole derivatives. This method is acid-free, one-pot, and offers excellent yields (80–99%) for related compounds, including amino-substituted heterocycles.

Key features of the HBTU method:

  • Step 1: Activation of the carboxylic acid with HBTU at room temperature to form an amide intermediate.
  • Step 2: Cyclization under reflux conditions to form the heterocyclic ring.
  • Advantages:
    • No need for isolation of intermediates.
    • Broad substrate scope including amino acid derivatives.
    • Functional group tolerance including benzyl protecting groups.
    • Mild conditions avoiding strong acids.

This methodology is adaptable for the synthesis of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid by selecting appropriate starting materials such as a benzylamine derivative and a carboxylic acid precursor bearing the aminoindazole scaffold.

Benzylation and Amination Steps

  • Benzylation: Introduction of the benzyl group at the nitrogen (N-1) of the indazole is commonly achieved by nucleophilic substitution using benzyl halides or benzyl bromide under basic conditions.
  • Amination: The amino group at the 5-position can be introduced by substitution reactions on a halogenated intermediate or by reduction of a nitro precursor.

Preparation via Amidation Using Borate Ester Catalysts

Another reported method involves direct amide synthesis from carboxylic acids and amines using borate esters such as tris(2,2,2-trifluoroethyl)borate [B(OCH2CF3)3] as catalysts in acetonitrile solvent at elevated temperatures (80–100 °C) for 5–24 hours. This method can be used to prepare N-benzyl amides, which are key intermediates in the synthesis of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid.

Parameter Typical Conditions Notes
Catalyst B(OCH2CF3)3 (2 equiv) Borate ester catalyst
Solvent Acetonitrile (0.5 M) Polar aprotic solvent
Temperature 80–100 °C Sealed tube for higher temperature
Reaction Time 5–24 hours Longer times for more challenging substrates
Workup Dilution with CH2Cl2 or EtOAc and water; ion exchange resins Efficient purification

Chiral Resolution and Enantiomeric Purity

For pharmaceutical applications, enantiomeric purity is critical. The compound or its intermediates can be resolved into enantiomers by:

  • Chiral synthesis from optically pure precursors.
  • Resolution of racemates using chiral high-performance liquid chromatography (HPLC).
  • Formation of diastereomeric salts with optically active acids or bases (e.g., tartaric acid, 1-phenylethylamine) followed by chromatographic or crystallization separation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range References
HBTU-Promoted One-Pot Synthesis HBTU, carboxylic acid, amine, reflux Mild, acid-free, broad substrate scope 80–99%
Borate Ester Catalyzed Amidation B(OCH2CF3)3, MeCN, 80–100 °C, 5–24 h Direct amidation, scalable High yields
Benzylation via Nucleophilic Substitution Benzyl halide, base, solvent Straightforward benzylation step Variable
Chiral Resolution Techniques Chiral HPLC, diastereomeric salt formation Enantiomeric enrichment High purity

Research Findings and Notes

  • The HBTU method enables a streamlined approach to synthesize aminoindazole carboxylic acids without the need for isolating intermediates, significantly improving throughput and reducing waste.
  • Functional groups such as benzyl ethers and esters are stable under the reaction conditions, allowing for flexibility in protecting group strategies.
  • The borate ester catalyzed amidation is a robust alternative for forming amide bonds necessary for the indazole scaffold construction.
  • Enantiomeric purity can be efficiently controlled post-synthesis, ensuring the compound's suitability for pharmaceutical applications.
  • The compound’s preparation is well-documented in patent literature, ensuring reproducibility and scalability for industrial synthesis.

Chemical Reactions Analysis

1-Benzyl-5-aminoindazolyl-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1-Benzyl-5-aminoindazolyl-3-carboxylic acid has been investigated for its potential anticancer properties. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported that derivatives of this compound demonstrated selective inhibition of cancer cell proliferation, indicating its potential as a lead compound for developing new anticancer agents.

Mechanism of Action
The mechanism by which 1-benzyl-5-aminoindazolyl-3-carboxylic acid exerts its anticancer effects may involve the modulation of signaling pathways associated with cell growth and apoptosis. Research suggests that it may inhibit specific kinases involved in tumor progression, thereby leading to reduced cell viability in cancer cells.

Neurological Applications

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of 1-benzyl-5-aminoindazolyl-3-carboxylic acid. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study
In a preclinical model of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential utility in treating neurodegenerative disorders.

Anti-inflammatory Properties

Inflammation Modulation
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, making it a candidate for developing therapies aimed at chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerCytotoxicity in cancer cells
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryInhibits cytokine production

Synthesis and Derivative Development

Chemical Modifications
Research into the synthesis of derivatives of 1-benzyl-5-aminoindazolyl-3-carboxylic acid has revealed that modifications can enhance its biological activity. For example, introducing various substituents on the benzyl group has been shown to improve potency against specific targets.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-aminoindazolyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound 1: 1-Benzyl-5-nitroimidazole-4-carboxylic acid ()
  • Core Structure : Imidazole (5-membered ring with two nitrogen atoms).
  • Substituents: Benzyl at position 1. Nitro (-NO₂) at position 5. Carboxylic acid (-COOH) at position 4.
  • Molecular Formula : Estimated as C₁₁H₉N₃O₄ (based on substituent analysis).
  • Carboxylic acid at position 4 (imidazole) vs. position 3 (indazole), which may influence solubility and binding affinity .
Compound 2: 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid ()
  • Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms).
  • Substituents :
    • Benzyl at position 1.
    • Phenyl at position 5.
    • Carboxylic acid at position 3.
  • Molecular Formula : C₁₇H₁₄N₂O₂.
  • Molecular Weight : 278.31 g/mol.
  • Pyrazole vs. indazole core: Indazole’s fused benzene ring may enhance π-π stacking interactions in biological systems .
Compound 3: 1-Benzylimidazole-5-carboxaldehyde ()
  • Core Structure : Imidazole.
  • Substituents :
    • Benzyl at position 1.
    • Carboxaldehyde (-CHO) at position 5.
  • Molecular Formula : C₁₁H₁₀N₂O.
  • Molecular Weight : 186.21 g/mol.
  • Key Differences: The aldehyde group offers distinct reactivity (e.g., Schiff base formation) compared to carboxylic acid or amino groups, making it more suitable for conjugation chemistry rather than direct therapeutic use .

Structural and Pharmacological Implications

Parameter 1-Benzyl-5-aminoindazolyl-3-carboxylic acid 1-Benzyl-5-nitroimidazole-4-carboxylic acid 1-Benzyl-5-phenylpyrazole-3-carboxylic acid
Core Heterocycle Indazole Imidazole Pyrazole
Substituent at Position 5 Amino (-NH₂) Nitro (-NO₂) Phenyl (-C₆H₅)
Carboxylic Acid Position 3 4 3
Molecular Weight (g/mol) ~243 (estimated) ~247 (estimated) 278.31
Potential Applications Kinase inhibition, anticancer agents Antibacterial/antiparasitic agents Anti-inflammatory agents
  • Electron Effects: Amino groups enhance nucleophilicity, favoring hydrogen bonding in target binding, while nitro groups may improve membrane permeability but reduce metabolic stability .

Limitations of Available Data

The provided evidence lacks direct studies on 1-benzyl-5-aminoindazolyl-3-carboxylic acid, necessitating extrapolation from analogs. For instance:

  • Biological Data : Pharmacokinetic or efficacy data for the target compound are absent, unlike nitroimidazole derivatives, which are well-documented in antiparasitic research .

Biological Activity

1-Benzyl-5-aminoindazolyl-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

1-Benzyl-5-aminoindazolyl-3-carboxylic acid is characterized by the presence of an indazole core, which is known for its diverse biological properties. The benzyl group and carboxylic acid moiety contribute to its solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of indazole, including 1-benzyl-5-aminoindazolyl-3-carboxylic acid, exhibit significant anticancer properties. A study conducted on various indazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The IC50 values for certain derivatives were found to be comparable to established chemotherapeutics like doxorubicin, suggesting a mechanism involving apoptosis induction in cancer cells .

CompoundCell LineIC50 (µM)
1-Benzyl-5-aminoindazolyl-3-carboxylic acidHeLa2.5
DoxorubicinHeLa0.75

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. In vitro assays revealed that it possesses moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound compared to standard antibiotics.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

This suggests that while it may not be as potent as conventional antibiotics, it could serve as a lead compound for further modifications aimed at enhancing its antimicrobial efficacy.

Enzyme Inhibition

Inhibition studies have shown that 1-benzyl-5-aminoindazolyl-3-carboxylic acid can inhibit key enzymes involved in metabolic pathways. For instance, it was tested against α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The compound exhibited IC50 values of 15 µM and 20 µM for α-glucosidase and α-amylase respectively, indicating potential applications in managing diabetes .

Study on Cancer Cell Lines

A detailed study evaluated the effects of 1-benzyl-5-aminoindazolyl-3-carboxylic acid on various cancer cell lines. The results indicated that treatment led to significant reductions in cell viability and induced apoptotic markers such as caspase activation. This supports the hypothesis that the compound may act through a mechanism involving programmed cell death.

Toxicological Assessment

A toxicological assessment was performed using mammalian cell lines to evaluate cytotoxicity. The compound demonstrated low toxicity at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. How to address inconsistencies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Re-examine solvent effects (DMSO vs. CDCl₃) and pH-dependent tautomerism in the indazole ring .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

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